
Rimiducid
Vue d'ensemble
Description
AP-1903, également connu sous le nom de Rimiducid, est un composé chimique principalement utilisé comme dimérisateur de protéines. Il s’agit d’un agent de réticulation sélectif de mutant FKBP12 Phe36Val (F36V-FKBP, FKBP-F36V) homodimerique composé de deux ligands à haute affinité. Ce composé est connu pour sa capacité à induire l’apoptose dans les cellules exprimant des protéines de fusion spécifiques, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans les domaines de la biologie cellulaire et de l’immunothérapie .
Applications De Recherche Scientifique
Key Applications
-
Management of Cytokine Release Syndrome (CRS)
- Rimiducid has been shown to effectively mitigate CRS by rapidly reducing the number of circulating CAR T-cells. In a clinical trial involving patients with B-lymphoblastic leukemia, administration of this compound led to a reduction of CAR T-cells by over 90% within 24 hours, significantly alleviating symptoms associated with CRS .
-
Control of Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)
- A notable case study documented the use of this compound in a patient experiencing severe ICANS post-CAR T-cell infusion. The administration resulted in a rapid improvement in neurological symptoms and a substantial decrease in CAR T-cell levels, demonstrating its potential as an emergency intervention for neurotoxicity .
-
Enhancement of Antitumor Efficacy
- This compound not only serves as a safety switch but also enhances the therapeutic efficacy of CAR T-cells. Studies have indicated that when used alongside CAR T-cell therapies, this compound can improve cytokine secretion and overall antitumor responses, making it a dual-purpose agent in cancer treatment .
-
Facilitation of Controlled Costimulation
- Research has shown that this compound can induce costimulation in CAR T-cells, promoting their proliferation and survival while simultaneously allowing for controlled elimination when necessary. This regulatory mechanism could lead to improved outcomes in treating hematological malignancies and solid tumors .
Data Tables
Case Study 1: Management of ICANS
A 26-year-old female patient treated with CD19-targeted CAR T-cells experienced grade 3 ICANS. Following standard treatments, her condition did not improve. Administration of this compound at 0.4 mg/kg resulted in:
- Improvement from grade 3 to grade 1 ICANS within 12 hours.
- Reduction of circulating CAR T-cells from over 130,000 copies per microgram to approximately 21,800 copies within four hours .
Case Study 2: CRS Mitigation
In another trial involving patients with relapsed B-lymphoblastic leukemia:
Mécanisme D'action
AP-1903 exerce ses effets en se liant à un domaine de liaison aux médicaments dérivé de la protéine de liaison à la FK506 humaine (FKBP). Cette liaison entraîne la dimérisation et l’activation subséquente de la caspase-9, conduisant à l’apoptose. Ce mécanisme est conçu pour fonctionner comme un « interrupteur de sécurité » dans la thérapie CAR (chimeric antigen receptor) des cellules T utilisée dans les cancers hématologiques .
Composés similaires :
AP20187 : Un autre dimérisateur utilisé dans des applications similaires mais avec une sélectivité et des propriétés de liaison différentes.
AP21967 : Un composé ayant des capacités de dimérisation similaires mais utilisé dans des contextes cellulaires différents.
Unicité de AP-1903 : AP-1903 est unique en raison de sa haute sélectivité pour les protéines de fusion FKBP F36V-Fas par rapport au FKBP de type sauvage, présentant une sélectivité supérieure à 50 fois. Cela le rend particulièrement efficace pour induire l’apoptose dans les cellules modifiées exprimant ces protéines de fusion .
Analyse Biochimique
Biochemical Properties
Rimiducid, when administered via chemically-inducible dimerization (CID) technologies, binds to switch proteins and dimerizes them, triggering a downstream signaling cascade . It is a homodimeric FKBP12 Phe36Val (F36V-FKBP, FKBP-F36V) mutant-selective cross-linker composed of two high-affinity ligands, each with 713-fold selectivity over endogenous FKBP .
Cellular Effects
This compound is used to activate inducible caspase-9 produced by a modified gene included in some CAR T-cell therapies . This activation produces rapid induction of apoptosis in activated modified T-cells and resolution of the signs and symptoms of graft versus host disease within 24 hours . It has been reported that this compound can abrogate CAR T-cell–associated neurotoxicity .
Molecular Mechanism
This compound binds to a drug binding domain derived from human FK506-binding protein which is present on a modified form of inducible caspase-9 . This binding results in dimerization and subsequent activation of caspase-9 . This system was designed to function as a “safety switch” in CAR T-cell therapy used in hematological cancers .
Temporal Effects in Laboratory Settings
This compound has been reported to abrogate CAR T-cell–associated neurotoxicity . The first case of the administration of a potentially ablative dose of this compound (0.4 mg/kg) to a patient with B-lymphoblastic leukemia (B-ALL) with severe, prolonged ICANS was reported .
Dosage Effects in Animal Models
This compound activates signaling events via Chemical Induction of Dimerization (CID) by cross-linking FKBP12-F36 fusions (Chimeric Antigen Receptor or CAR) expressed in cells in cultures and in animals in vivo .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : AP-1903 est synthétisé par une série de réactions chimiques impliquant le couplage de ligands spécifiques pour former la structure homodimerique. La synthèse implique l’utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l’éthanol pour dissoudre le composé et faciliter les réactions .
Méthodes de production industrielle : La production industrielle de AP-1903 implique une synthèse à grande échelle utilisant des réactions chimiques similaires à celles des laboratoires. Le composé est généralement purifié par chromatographie liquide haute performance (CLHP) pour atteindre une pureté ≥98 % .
Analyse Des Réactions Chimiques
Types de réactions : AP-1903 subit principalement des réactions de dimérisation, où il réticule les domaines FKBP. Cette dimérisation est cruciale pour sa fonction de dimérisateur de protéines .
Réactifs et conditions courants :
Réactifs : Diméthylsulfoxyde (DMSO), éthanol
Conditions : Le composé est souvent dissous dans du DMSO ou de l’éthanol pour préparer des solutions mères.
Principaux produits formés : Le principal produit formé par les réactions impliquant AP-1903 est le complexe protéique dimérisé, qui peut induire l’apoptose dans les cellules exprimant les protéines de fusion cibles .
Comparaison Avec Des Composés Similaires
AP20187: Another dimerizer used in similar applications but with different selectivity and binding properties.
AP21967: A compound with similar dimerization capabilities but used in different cellular contexts.
Uniqueness of AP-1903: AP-1903 is unique due to its high selectivity for FKBP F36V-Fas fusion proteins over wild-type FKBP, exhibiting over 50-fold selectivity. This makes it particularly effective in inducing apoptosis in engineered cells expressing these fusion proteins .
Activité Biologique
Rimiducid, a small molecule homodimerizing agent, is primarily utilized in cellular immunotherapy to enhance the efficacy and safety of treatments for various cancers and blood disorders. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical applications, case studies, and research findings.
This compound functions through chemically-inducible dimerization (CID) technology. It binds to modified proteins, particularly those derived from human FK506-binding protein, facilitating dimerization that activates downstream signaling pathways. This mechanism is critical for controlling immune cell activity in therapies such as CAR T-cell treatments.
- Caspase Activation : this compound activates the inducible caspase-9 (iC9) safety switch in CAR T-cells. Upon administration, this compound induces apoptosis in activated T-cells, effectively reducing their numbers and mitigating severe side effects associated with immunotherapy .
- Regulation of Cell Proliferation : this compound has been shown to stimulate the pyrimidine biosynthesis pathway and ribosome synthesis through various signaling cascades, enhancing T-cell proliferation and function while also providing a safety mechanism to control excessive immune responses .
Clinical Applications
This compound is currently under investigation for its potential to improve outcomes in CAR T-cell therapies. It is particularly noted for its ability to manage severe adverse effects associated with these treatments.
Case Studies
- Management of Neurotoxicity : In a notable case, a 26-year-old patient experienced immune effector cell-associated neurotoxicity syndrome (ICANS) after CAR T-cell therapy. Administration of this compound led to a rapid decrease in circulating modified T-cells by over 90% within 24 hours, significantly alleviating the patient's symptoms .
- Phase 1/2 Trials : In trials involving patients with relapsed B-lymphoblastic leukemia, this compound was administered to mitigate severe ICANS. Results indicated a substantial reduction in CAR T-cell populations and improvement in neurological symptoms within hours of treatment .
Research Findings
Recent studies have provided insights into the pharmacological effects of this compound:
- Dosing Strategies : Research suggests that varying doses of this compound can optimize therapeutic effects while minimizing side effects. Lower doses may effectively reduce toxicity without compromising antitumor efficacy, allowing for better management of CAR T-cell activity .
- In Vivo Studies : Experimental models have demonstrated that this compound can selectively ablate engineered T-cells while preserving non-modified cells, indicating its potential for targeted therapy applications .
Comparative Data Table
Study/Trial | Patient Condition | This compound Dosage | Outcome |
---|---|---|---|
Case Study 1 | B-lymphoblastic leukemia | Administered as needed | >90% reduction in CAR T-cells; rapid symptom relief |
Phase 1/2 Trial | Severe ICANS post-CAR T | Varies (titrated) | Significant improvement in ICANS symptoms; maintained antitumor response |
In Vivo Study | NSG mice with CAR-T cells | 5 mg/kg | Selective ablation of iC9-modified T-cells; preservation of non-modified cells |
Propriétés
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H98N4O20/c1-13-57(53-43-67(93-7)73(97-11)68(44-53)94-8)75(85)81-37-17-15-25-59(81)77(87)101-61(31-27-49-29-33-63(89-3)65(39-49)91-5)51-21-19-23-55(41-51)99-47-71(83)79-35-36-80-72(84)48-100-56-24-20-22-52(42-56)62(32-28-50-30-34-64(90-4)66(40-50)92-6)102-78(88)60-26-16-18-38-82(60)76(86)58(14-2)54-45-69(95-9)74(98-12)70(46-54)96-10/h19-24,29-30,33-34,39-46,57-62H,13-18,25-28,31-32,35-38,47-48H2,1-12H3,(H,79,83)(H,80,84)/t57-,58-,59-,60-,61+,62+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLCLPLEEOUJQC-ZTQDTCGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H98N4O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173226 | |
Record name | AP 1903 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1411.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rimiducid binds to a drug binding domain derived from human FK506-binding protein which is present on a modified form of inducible caspase-9. This binding results in dimerization and subsequent activation of caspase-9. This system was designed to function as a "safety switch" in CAR T-cell therapy used in hematological cancers. Retroviral vectors used in production of these modified cells preferentially integrate this gene nearby promoters associated with T-cell activation. This results in higher expression of the modified inducible caspase-9 product in activated T-cells. In practice, this allows for specific targeting of these active T-cells by rimiducid which results in a decrease in circulating cell numbers of over 90% in the setting of graft versus host disease. This specificity spares non-alloreactive T-cells and allows for successful reconstitution of the transplanted immune system from these cells.[24753538] Additionally, these non-alloreactive cells retain their sensitivity to rimiducid. | |
Record name | Rimiducid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04974 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
195514-63-7 | |
Record name | Rimiducid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rimiducid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04974 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AP 1903 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIMIDUCID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H564L1W5J2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.